Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound features a tert-butyl group, a cyano group, and a pyridyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of alkylated guanidines prepared from their corresponding urea, which is converted into a Vilsmeier salt using acid chlorides like phosgene or oxalyl chloride .
Chemical Reactions Analysis
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and pyridyl groups. Common reagents used in these reactions include N-chlorophthalimide, isocyanides, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound’s guanidine group is known for its strong basicity, which allows it to interact with various biological molecules. The cyano and pyridyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be compared with other similar compounds, such as:
Guanidine, 1-tert-butyl-2-cyano-3-(2-pyridyl)-: This compound has a similar structure but with the pyridyl group in a different position.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine group and exhibit different chemical properties. The unique combination of the tert-butyl, cyano, and pyridyl groups in Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- makes it distinct from other guanidines.
Properties
CAS No. |
60560-30-7 |
---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-4-6-13-7-5-9/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI Key |
JLILGSIKDCNUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.